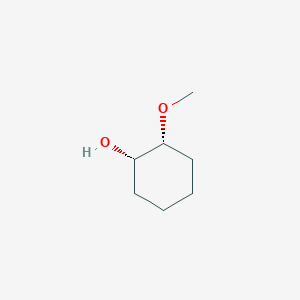
rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis
Overview
Description
rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis is a chiral compound with the molecular formula C7H14O2 It is a stereoisomer, meaning it has the same molecular formula as other compounds but differs in the spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis can be achieved through several methods. One common approach involves the reduction of 2-methoxycyclohexanone using a chiral catalyst to ensure the desired stereochemistry. Another method involves the asymmetric dihydroxylation of cyclohexene followed by methylation of the resulting diol .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to isolate the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form cyclohexanol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-methoxycyclohexanone, while reduction could produce cyclohexanol .
Scientific Research Applications
rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-bromocyclopentanol: Another chiral compound with similar stereochemistry but different functional groups.
(1S,2R)-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid: A compound with similar stereochemistry used in different chemical reactions.
Uniqueness
rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis is unique due to its specific methoxy group and cyclohexanol structure, which confer distinct chemical properties and reactivity. Its stereochemistry also makes it valuable in asymmetric synthesis and chiral resolution processes .
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(1S,2R)-2-methoxycyclohexan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 |
InChI Key |
DCQQZLGQRIVCNH-NKWVEPMBSA-N |
Isomeric SMILES |
CO[C@@H]1CCCC[C@@H]1O |
Canonical SMILES |
COC1CCCCC1O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













